(2-Isopropylthiazol-5-yl)methanethiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NS2 |
|---|---|
Molecular Weight |
173.3 g/mol |
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-5-yl)methanethiol |
InChI |
InChI=1S/C7H11NS2/c1-5(2)7-8-3-6(4-9)10-7/h3,5,9H,4H2,1-2H3 |
InChI Key |
LAKFXAGMWRRVCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(S1)CS |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Isopropylthiazol 5 Yl Methanethiol and Its Precursors
Retrosynthetic Analysis for the (2-Isopropylthiazol-5-yl)methanethiol Core
A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection breaks the C-S bond of the methanethiol (B179389) group. This leads to a key precursor, a (2-isopropylthiazol-5-yl)methyl halide or another derivative with a suitable leaving group, such as (2-isopropylthiazol-5-yl)methanol.
Further disconnection of the thiazole (B1198619) ring itself points to established synthetic methods like the Hantzsch thiazole synthesis. ijper.orgwikipedia.orgbepls.com This approach breaks the ring into two key synthons: a thioamide component that provides the N3, C2, and S1 atoms, and an α-halocarbonyl component that supplies the C4 and C5 atoms. For the target molecule, the thioamide would be isobutyrothioamide, and the carbonyl component would be a three-carbon α-haloketone or aldehyde bearing a protected or precursor functional group at the C3 position (which becomes the C5 side chain).
Direct Synthesis Routes to the Thiazole Ring System with Isopropyl Substitution
The most prevalent and versatile method for constructing the thiazole ring is the Hantzsch synthesis, which involves the condensation reaction between an α-halocarbonyl compound and a thioamide. ijper.orgwikipedia.org To achieve the desired 2-isopropyl-5-substituted thiazole, isobutyrothioamide is reacted with an appropriately substituted three-carbon α-halocarbonyl.
For instance, the reaction of isobutyrothioamide with 1,3-dichloroacetone (B141476) is a known route to produce 4-(chloromethyl)-2-isopropylthiazole, a crucial intermediate for related compounds. google.com To obtain the 5-substituted isomer required for the target molecule, a different α-halocarbonyl precursor would be necessary, such as 1-halo-3-substituted-propan-2-one. The choice of reactants is critical for ensuring the correct regiochemistry of the final product. Various modifications of the Hantzsch synthesis have been developed to improve yields and accommodate a wide range of functional groups. bepls.comnih.gov
| Thioamide Component | α-Halocarbonyl Component | Resulting Thiazole Core | Typical Conditions |
|---|---|---|---|
| Isobutyrothioamide | 1,3-Dichloroacetone | 4-(Chloromethyl)-2-isopropylthiazole | Reflux in an organic solvent (e.g., ethanol) |
| Thiourea (B124793) | Substituted α-haloketones | 2-Aminothiazole derivatives | Conventional heating or microwave irradiation |
| Thioacetamide | Chloroacetone | 2,4-Dimethylthiazole | Reaction in a suitable solvent wikipedia.org |
Introduction of the Methanethiol Functionality
Once the 2-isopropylthiazole (B97041) core with a suitable functional group at the C5 position is synthesized, the next crucial step is the introduction of the methanethiol group. This can be accomplished through several methods, primarily involving the reduction of precursor groups or direct thiolation reactions.
A common strategy involves synthesizing a precursor such as (2-isopropylthiazol-5-yl)methanol. This alcohol can then be converted into a more reactive intermediate, like a halide or a sulfonate ester (e.g., tosylate or mesylate). For example, reacting the alcohol with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding (2-isopropylthiazol-5-yl)methyl chloride or bromide. google.com
This halide intermediate can then be treated with a sulfur nucleophile, such as thiourea. The reaction forms an isothiouronium salt, which upon alkaline hydrolysis, yields the desired thiol. This two-step process is a reliable method for converting an alcohol into a thiol.
Direct thiolation involves a single-step nucleophilic substitution where a leaving group on the methyl side chain is displaced by a sulfur nucleophile. Starting with an intermediate like (2-isopropylthiazol-5-yl)methyl halide, various reagents can be used to introduce the thiol group.
Common reagents for this transformation include sodium hydrosulfide (B80085) (NaSH), sodium thiomethoxide (NaSMe) followed by demethylation, or potassium thioacetate (B1230152) (KSAc) followed by hydrolysis of the resulting thioester. The choice of reagent can influence the reaction's efficiency and selectivity, minimizing the formation of side products like sulfides. The reaction of S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea dihydrochloride (B599025) with a base in the same reaction system can generate the corresponding methanethiol, illustrating a relevant transformation pathway. google.com
| Precursor Substrate | Thiolation Reagent | Intermediate/Product | Key Features |
|---|---|---|---|
| (2-Isopropylthiazol-5-yl)methyl halide | Thiourea, then hydrolysis | Isothiouronium salt, then thiol | Robust, common method; avoids direct use of H₂S. |
| (2-Isopropylthiazol-5-yl)methyl halide | Sodium Hydrosulfide (NaSH) | Direct formation of thiol | Simple, but can lead to sulfide (B99878) byproducts. |
| (2-Isopropylthiazol-5-yl)methyl halide | Potassium Thioacetate (KSAc), then hydrolysis | Thioester, then thiol | Good for avoiding disulfide formation; clean conversion. |
Catalytic Approaches in the Synthesis of Thiazole-Bearing Thiols
Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. In thiazole synthesis, various catalytic systems have been developed. Copper-catalyzed reactions, for example, have been used for the arylation of heterocycle C-H bonds, a technology that could potentially be adapted for functionalizing the thiazole ring. organic-chemistry.org
For the construction of the thiazole ring itself, reusable catalysts are gaining prominence. Silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. bepls.com Furthermore, nanoparticles such as NiFe₂O₄ have been employed as magnetically recoverable catalysts for the green synthesis of thiazole scaffolds, offering high yields and simple product isolation. acs.org While not directly applied to C-S bond formation in this specific context, catalytic methods for C-H functionalization are an active area of research and could provide future pathways for introducing the methanethiol precursor.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. researchgate.net Key strategies include the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.
| Green Chemistry Principle | Application in Thiazole Synthesis | Advantage | Reference |
|---|---|---|---|
| Alternative Energy Sources | Microwave or ultrasound irradiation | Reduced reaction times, higher yields, energy efficiency. | bepls.comtandfonline.com |
| Green Solvents | Use of water, PEG-400, or ionic liquids. | Reduced use of hazardous volatile organic compounds. | bepls.comresearchgate.net |
| Catalysis | Use of reusable, solid-supported, or nano-catalysts. | Minimized waste, easy separation, catalyst recycling. | bepls.comacs.org |
| Atom Economy | Multi-component, one-pot reactions. | Increased efficiency, reduced number of purification steps. | acs.orgnih.gov |
Chemical Reactivity, Reaction Pathways, and Transformation Mechanisms of 2 Isopropylthiazol 5 Yl Methanethiol
Reactivity of the Thiol Group in (2-Isopropylthiazol-5-yl)methanethiol
The thiol group is the primary site for a variety of chemical transformations, including oxidation, nucleophilic attack, and acid-base reactions.
Thiols are susceptible to oxidation, a process that can lead to the formation of several different sulfur-containing functional groups. nih.gov The most common oxidation reaction for thiols is the formation of a disulfide bond, which links two thiol molecules together. nih.gov This reaction can be initiated by a range of oxidizing agents.
Working with thiols carries the risk of unintended oxidation reactions. nih.gov The formation of disulfide bonds from this compound can occur in both aqueous and organic solutions. nih.gov The rate and outcome of the oxidation are heavily influenced by the reaction conditions, such as the choice of solvent, the specific oxidant used (e.g., air, dimethyl sulfoxide), temperature, and the presence or absence of a base. nih.gov Ambient molecular oxygen can also cause artefactual oxidation, a process often catalyzed by trace amounts of metal ions like copper (II) and iron (III). nih.gov
Under stronger oxidizing conditions, the sulfur atom of the thiol can be further oxidized to form sulfenic acids, sulfinic acids, and ultimately sulfonic acids.
Table 1: Conditions and Products of Thiol Oxidation
| Oxidizing Agent/Condition | Typical Product(s) | Notes |
| Air (O₂), mild base, metal catalysts | Disulfide | A common, often spontaneous, reaction for many thiols. nih.govnih.gov |
| Iodine (I₂) | Disulfide | A classic method for quantitative disulfide formation. |
| Dimethyl sulfoxide (B87167) (DMSO) | Disulfide | Functions as an oxidant, particularly at elevated temperatures. nih.gov |
| Hydrogen peroxide (H₂O₂) | Disulfide, Sulfinic Acid, Sulfonic Acid | Product depends on stoichiometry and reaction conditions. |
| Peroxy acids (e.g., m-CPBA) | Sulfonic Acid | Strong oxidizing agents that typically lead to the highest oxidation state. |
The sulfur atom of the thiol group in this compound is nucleophilic, enabling it to react with a variety of electrophiles to form thioethers (sulfides). This is one of the most important transformations for thiols in synthetic chemistry. acsgcipr.org The formation of thioethers typically proceeds via mechanisms analogous to ether synthesis, such as Sₙ2 reactions with alkyl halides or SₙAr reactions with activated aryl halides. acsgcipr.org
In these reactions, the thiol acts as the nucleophile, attacking an electrophilic carbon atom and displacing a leaving group. For instance, reaction with an alkyl halide like iodomethane (B122720) would yield (2-Isopropylthiazol-5-yl)methyl(methyl)sulfane. The nucleophilicity of the sulfur is significantly enhanced by converting the thiol to its conjugate base, the thiolate anion, as discussed in the next section. acsgcipr.org A similar S-alkylation reaction is employed in the synthesis of the drug famotidine, which involves the alkylation of 2-guanidino-thiazol-4-yl-methanethiol. google.com
Table 2: Representative Reactions for Thioether Formation
| Electrophile | Reaction Type | Product Class |
| Alkyl Halides (e.g., CH₃I, CH₃CH₂Br) | Sₙ2 | Alkyl Thioether |
| Epoxides | Ring-opening | β-Hydroxy Thioether |
| α,β-Unsaturated Carbonyls | Michael Addition | Thioether Adduct |
| Activated Aryl Halides | SₙAr | Aryl Thioether |
Treatment of the thiol with a suitable base (e.g., sodium hydroxide (B78521), sodium hydride, or an alkoxide) results in deprotonation to form the corresponding thiolate anion (-S⁻).
This thiolate anion is a significantly more potent nucleophile than the neutral thiol. acsgcipr.org Consequently, many of the nucleophilic reactions described in section 3.1.2 are carried out in the presence of a base to generate the thiolate in situ, thereby increasing the reaction rate and yield. acsgcipr.org
Reactions Involving the Thiazole (B1198619) Heterocycle
The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the isopropyl and methanethiol (B179389) substituents. nih.gov
Like other aromatic systems, the thiazole ring can undergo electrophilic aromatic substitution (SₑAr). wikipedia.org However, the reactivity of the different positions on the ring is not uniform. Theoretical calculations and experimental evidence for thiazole itself indicate that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack. wikipedia.orgpharmaguideline.com The C2 position is the most electron-deficient, while the C4 position is nearly neutral. pharmaguideline.com
In the case of this compound, the most reactive C5 position is already substituted with the methanethiol group. This generally makes further electrophilic substitution on the ring less favorable. pharmaguideline.com The substituents on the ring also influence its reactivity. The isopropyl group at C2 is an electron-donating group, which activates the ring towards electrophilic attack. The -CH₂SH group at C5 is also generally considered to be activating. However, because the most susceptible position (C5) is blocked, common SₑAr reactions like nitration, halogenation, or Friedel-Crafts acylation are not expected to proceed readily on the thiazole ring of this molecule under standard conditions.
The thiazole ring is a relatively stable aromatic system. nih.gov It is generally resistant to hydrogenation, though some substituted thiazoles may undergo ring cleavage. slideshare.net Ring-opening reactions typically require harsh conditions. For example, some thiazoles can undergo reductive ring-opening when treated with sodium in liquid ammonia (B1221849). researchgate.net Another method that can lead to the cleavage of the thiazole ring is desulfurization using Raney nickel, which can break the carbon-sulfur bonds. slideshare.net
While thiazoles are generally stable, certain derivatives can participate in cycloaddition reactions at high temperatures, which can be followed by sulfur extrusion and rearrangement to form other heterocyclic systems, such as pyridines. wikipedia.org However, these are specialized reactions and not considered general pathways for a simple substituted thiazole like this compound under normal laboratory conditions.
Transformations of the Isopropyl Moiety
The isopropyl group attached to the C2 position of the thiazole ring in this compound is a potential site for various chemical transformations. These reactions can modify the steric and electronic properties of the molecule, leading to new derivatives with potentially altered reactivity or biological activity. The primary transformations involving the isopropyl moiety are centered around C-H bond activation, including halogenation and oxidation reactions.
Free-Radical Halogenation:
One of the most common transformations for alkyl groups is free-radical halogenation. wikipedia.orgpearson.comucla.edu This reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps when exposed to UV light or radical initiators. wikipedia.orgyoutube.comchadsprep.com For the isopropyl group, the tertiary carbon-hydrogen (C-H) bond is the most likely site for halogenation due to the relative stability of the resulting tertiary radical intermediate compared to a primary radical. pearson.com
The general mechanism for the free-radical chlorination of the isopropyl moiety is as follows:
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light. youtube.com
Propagation: A chlorine radical abstracts a hydrogen atom from the tertiary carbon of the isopropyl group, forming a stable tertiary alkyl radical and hydrogen chloride (HCl). This alkyl radical then reacts with another chlorine molecule to yield the chlorinated product and a new chlorine radical, which continues the chain reaction.
Termination: The reaction is terminated when two radicals combine. This can involve two chlorine radicals, a chlorine radical and an alkyl radical, or two alkyl radicals.
While chlorination is a possible transformation, it is often not very selective, potentially leading to a mixture of products. youtube.com Bromination, on the other hand, is generally more selective and would be expected to yield the tertiary bromide as the major product due to the higher stability of the tertiary radical intermediate. chadsprep.com
Oxidation:
The isopropyl group can also undergo oxidation reactions, although this typically requires harsher conditions or specific oxidizing agents. The tertiary C-H bond is again the most susceptible to oxidation. Potential oxidation products could include the corresponding tertiary alcohol, (2-(2-hydroxypropan-2-yl)thiazol-5-yl)methanethiol, or further oxidation to a ketone, although the latter would involve cleavage of a carbon-carbon bond.
The oxidation of thiazole derivatives can be complex, with the potential for ring opening under certain oxidative conditions. rsc.org However, targeted oxidation of the alkyl substituent is achievable with appropriate reagents. For instance, oxidation of benzothiazole (B30560) derivatives has been studied using oxidants like chloramine-T. researchgate.net While this study focused on the thiazole ring itself, it highlights the potential for oxidative transformations in this class of compounds.
The following table summarizes the potential transformations of the isopropyl moiety:
| Reaction Type | Reagents and Conditions | Major Product |
| Free-Radical Chlorination | Cl₂, UV light | (2-(2-chloropropan-2-yl)thiazol-5-yl)methanethiol |
| Free-Radical Bromination | Br₂, UV light | (2-(2-bromopropan-2-yl)thiazol-5-yl)methanethiol |
| Oxidation | Strong oxidizing agents | (2-(2-hydroxypropan-2-yl)thiazol-5-yl)methanethiol |
Mechanistic Studies of Key Reaction Pathways
The reactivity of this compound is largely dictated by the methanethiol group (-CH₂SH) at the C5 position of the thiazole ring. This functional group is a key site for several important reaction pathways, including S-alkylation and oxidative coupling. Mechanistic studies, often supported by computational chemistry, provide insight into the underlying principles of these transformations. whiterose.ac.uk
S-Alkylation:
S-alkylation is a fundamental reaction of thiols, involving the formation of a new carbon-sulfur bond. The reaction typically proceeds via a nucleophilic substitution mechanism, where the sulfur atom of the thiol acts as the nucleophile.
The mechanism involves the deprotonation of the thiol by a base to form a more nucleophilic thiolate anion. This thiolate then attacks an electrophilic carbon atom, displacing a leaving group. Phase-transfer catalysis can be employed to facilitate the S-alkylation of mercaptothiazole derivatives. researchgate.net
A general representation of the S-alkylation mechanism is as follows:
Deprotonation: this compound is treated with a base (e.g., a hydroxide or an alkoxide) to generate the corresponding thiolate anion.
Nucleophilic Attack: The thiolate anion attacks an alkyl halide (or another suitable electrophile), leading to the formation of a thioether and the displacement of the halide ion.
Oxidative Coupling:
Thiols can undergo oxidative coupling to form disulfides. This reaction is a key process in many biological systems and has significant applications in synthetic chemistry. biolmolchem.com The oxidation can be achieved using a variety of oxidizing agents, including air (oxygen), hydrogen peroxide, or metal catalysts. biolmolchem.comnih.gov
The mechanism of oxidative coupling can vary depending on the oxidant and reaction conditions. Under acidic conditions with an oxidant like dimethyl sulfoxide (DMSO) activated by an acid, the proposed mechanism involves the formation of an active oxidizing species which then reacts with the thiol. biolmolchem.com
A plausible mechanistic pathway for the oxidative coupling of this compound is:
Activation of Oxidant: The oxidizing agent is activated to form a reactive species.
Reaction with Thiol: The activated oxidant reacts with the thiol to form a reactive intermediate.
Dimerization: This intermediate then reacts with a second molecule of the thiol to form the disulfide bond and regenerate the catalyst or byproducts.
Computational studies on the reactions of thiols with hydroperoxides have shown that these reactions can proceed through a non-radical pathway, leading to the formation of oxidized sulfur species. whiterose.ac.uk Such studies are crucial for understanding the complex nature of thiol oxidation mechanisms.
The following table outlines the key reaction pathways and their mechanistic features:
| Reaction Pathway | Key Mechanistic Steps | Intermediate Species |
| S-Alkylation | Deprotonation, Nucleophilic Attack | Thiolate anion |
| Oxidative Coupling | Activation of oxidant, Reaction with thiol, Dimerization | Thiol radical (in some pathways), Sulfenyl intermediate |
Development and Characterization of Derivatized Analogs of 2 Isopropylthiazol 5 Yl Methanethiol
Synthesis of Functionalized Thiazole-Methanethiol Derivatives
The synthesis of functionalized (2-isopropylthiazol-5-yl)methanethiol derivatives can be achieved through a variety of established and modern synthetic methodologies. A common and versatile approach is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a thioamide with an α-haloketone. synarchive.commdpi.com For the synthesis of the core structure, isobutyramide (B147143) can be converted to the corresponding thioamide, which is then reacted with a suitable 1,3-dihaloacetone derivative to form the 2-isopropylthiazole (B97041) ring with a handle at the 5-position for further functionalization.
A plausible synthetic route to the parent compound, this compound, and its derivatives is outlined below:
Formation of the Thiazole Ring: The synthesis can commence with the reaction of isobutyramide with a thionating agent like Lawesson's reagent to yield isobutyrothioamide. Subsequent condensation with 1,3-dichloroacetone (B141476) would furnish 5-(chloromethyl)-2-isopropylthiazole (B2561303). This reaction is a classic example of the Hantzsch synthesis. synarchive.comresearchgate.net
Introduction of the Methanethiol (B179389) Group: The resulting 5-(chloromethyl)-2-isopropylthiazole can then be converted to the target methanethiol. This is typically achieved by reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. The use of thiourea provides a convenient route to the isothiouronium salt, which can be hydrolyzed under basic conditions to yield the desired thiol.
Derivatization: Functionalized analogs can be prepared by introducing a variety of substituents at different positions of the thiazole ring or by modifying the methanethiol group. For instance, derivatives with different alkyl or aryl groups at the 2-position can be synthesized by starting with the corresponding thioamides. researchgate.net Substitution at the 4-position can be achieved by using a substituted α-haloketone in the initial Hantzsch synthesis. The methanethiol group itself is a versatile handle for further derivatization, such as S-alkylation, S-acylation, or oxidation to disulfides and sulfonic acids.
Modern synthetic methods, such as copper-catalyzed multicomponent reactions or rhodium-catalyzed annulations, offer alternative and often more efficient routes to polysubstituted thiazoles, which can be adapted for the synthesis of these derivatives. organic-chemistry.org
Table 1: Representative Synthetic Methods for Thiazole Derivatives
| Method | Description | Key Reactants | Reference |
| Hantzsch Synthesis | Condensation of a thioamide and an α-haloketone. | Thioamide, α-haloketone | synarchive.commdpi.com |
| Cook-Heilborn Synthesis | Reaction of an α-aminonitrile with carbon disulfide or related reagents. | α-aminonitrile, CS₂ | pharmaguideline.com |
| Copper-Catalyzed MCR | One-pot reaction of multiple components catalyzed by a copper salt. | Oximes, anhydrides, KSCN | organic-chemistry.org |
| Rhodium-Catalyzed Annulation | Reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters. | 1-sulfonyl-1,2,3-triazole, thionoester | organic-chemistry.org |
Exploration of Substituent Effects on Chemical Properties and Reactivity
The chemical properties and reactivity of the thiazole ring are significantly influenced by the nature and position of its substituents. mdpi.comresearchgate.net The thiazole ring is considered electron-rich, and its reactivity towards electrophilic and nucleophilic attack can be modulated by the electronic effects of attached functional groups.
Electronic Effects: The reactivity of the thiazole ring is a delicate balance of the electron-donating effect of the sulfur atom and the electron-withdrawing effect of the nitrogen atom. numberanalytics.com Electrophilic substitution generally occurs at the C5 position, which is the most electron-rich carbon. ijper.org However, the presence of electron-donating groups (EDGs) at the C2 or C4 positions can further activate the ring towards electrophilic attack, while electron-withdrawing groups (EWGs) will deactivate it. Conversely, nucleophilic attack is favored at the C2 position, which is the most electron-deficient. ijper.org
Reactivity of the Methanethiol Group: The acidity of the thiol proton and the nucleophilicity of the thiolate anion are influenced by substituents on the thiazole ring. Electron-withdrawing groups on the ring will increase the acidity of the thiol proton, making it more susceptible to deprotonation. The nucleophilicity of the resulting thiolate will be correspondingly decreased. Conversely, electron-donating groups will decrease the acidity of the thiol and increase the nucleophilicity of the thiolate.
Table 2: Predicted Effects of Substituents on the Properties of this compound Derivatives
| Substituent at C4 | Electronic Effect | Predicted Effect on Thiol Acidity | Predicted Effect on Ring Nucleophilicity |
| -NO₂ | Electron-withdrawing | Increase | Decrease |
| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Slight Increase | Decrease |
| -CH₃ | Electron-donating | Decrease | Increase |
| -OCH₃ | Electron-donating | Decrease | Increase |
These predictions are based on general principles of physical organic chemistry and may be refined through detailed experimental and computational studies. mdpi.com
Stereochemical Aspects in Derivatization (if applicable, e.g., chiral auxiliaries)
While this compound itself is not chiral, the introduction of stereocenters can be achieved through various derivatization strategies. The stereochemical outcome of such reactions is a critical aspect of the synthesis of enantiomerically pure compounds.
Introduction of Chirality: A stereocenter can be introduced by reacting the methanethiol group with a chiral electrophile. For example, S-alkylation with a chiral alkyl halide would result in a diastereomeric mixture if the starting material is racemic, or a single enantiomer if a chiral starting material is used. Alternatively, a chiral center can be incorporated into the substituent at the C2 or C4 position during the initial thiazole synthesis. For instance, using a chiral thioamide or a chiral α-haloketone in the Hantzsch synthesis can lead to the formation of chiral thiazole derivatives. nih.govnih.gov
Stereoselective Synthesis: Achieving high levels of stereoselectivity often requires the use of chiral auxiliaries, catalysts, or reagents. Chiral auxiliaries can be temporarily attached to the molecule to direct the stereochemical course of a reaction and are subsequently removed. Asymmetric catalysis, employing chiral metal complexes or organocatalysts, is a powerful tool for the enantioselective synthesis of chiral thiazoles. For example, a stereoselective reduction of a ketone functionality on a side chain can be achieved using a chiral reducing agent. The synthesis of complex natural products containing chiral thiazole moieties often relies on such stereoselective methods. mdpi.com
Structure-Reactivity Relationship (SAR) Studies for Derivatives
Structure-reactivity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity. nih.gov For derivatized analogs of this compound, SAR studies can provide valuable insights into their chemical behavior and guide the design of new compounds with desired properties.
Hammett and Taft Equations: Quantitative structure-reactivity relationships (QSRR) can be established using linear free-energy relationships such as the Hammett and Taft equations. These models correlate reaction rates or equilibrium constants with parameters that describe the electronic and steric effects of substituents. For example, by studying the rates of S-alkylation of a series of C4-substituted this compound derivatives, one could establish a Hammett correlation that quantifies the influence of the C4-substituent on the nucleophilicity of the thiolate.
Computational Studies: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating structure-reactivity relationships. mdpi.com Calculations of molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and reaction energy profiles can provide detailed insights into the reactivity of different derivatives. nih.gov For instance, the calculated HOMO energy can be correlated with the nucleophilicity of the molecule, while the LUMO energy can be related to its electrophilicity. These computational models can predict the reactivity of new derivatives before their synthesis, thus saving time and resources.
Table 3: Key Parameters in Structure-Reactivity Relationship Studies
| Parameter | Description | Method of Determination |
| Reaction Rate Constant (k) | A measure of the speed of a chemical reaction. | Experimental (e.g., spectroscopy, chromatography) |
| Equilibrium Constant (K) | The ratio of product to reactant concentrations at equilibrium. | Experimental (e.g., titration, spectroscopy) |
| Hammett Substituent Constant (σ) | Quantifies the electronic effect of a substituent. | Derived from ionization constants of substituted benzoic acids |
| Taft Steric Parameter (Es) | Quantifies the steric effect of a substituent. | Derived from rates of ester hydrolysis |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Computational (e.g., DFT) |
By systematically modifying the structure of this compound and evaluating the resulting changes in chemical properties and reactivity, a comprehensive understanding of the SAR for this class of compounds can be developed. This knowledge is crucial for the rational design of new functionalized thiazole derivatives for a wide range of applications.
Advanced Spectroscopic and Analytical Methodologies for Characterization and Quantification
Comprehensive Structural Elucidation Techniques
A combination of spectroscopic methods is essential for the complete structural elucidation of (2-Isopropylthiazol-5-yl)methanethiol, providing complementary information to build a complete picture of its atomic connectivity and three-dimensional arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The isopropyl group would exhibit a septet for the single methine proton and a doublet for the six equivalent methyl protons. The methanethiol (B179389) group would present a doublet for the methylene (B1212753) protons, coupled to the thiol proton, which itself would appear as a triplet. The thiazole (B1198619) ring proton would be a singlet.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constant (J Hz) |
|---|---|---|---|
| Thiazole-H | ~7.5 | Singlet (s) | N/A |
| -CH₂-SH | ~3.8 | Doublet (d) | ~7-8 |
| -CH(CH₃)₂ | ~3.2 | Septet (sept) | ~7 |
| -CH₂-SH | ~1.6 | Triplet (t) | ~7-8 |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ ppm) |
|---|---|
| Thiazole C=N | ~170 |
| Thiazole C-S | ~150 |
| Thiazole C-H | ~140 |
| Thiazole C-C | ~125 |
| -C H(CH₃)₂ | ~34 |
| -C H₂-SH | ~25 |
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure. A COSY spectrum would show correlations between coupled protons, for instance, between the isopropyl methine proton and the methyl protons, and between the methylene and thiol protons of the methanethiol group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the calculation of the molecular formula with a high degree of confidence.
For this compound (C₇H₁₁NS₂), the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ³²S).
Calculated Exact Mass
| Element | Isotopic Mass | Number of Atoms | Total Mass |
|---|---|---|---|
| Carbon | 12.000000 | 7 | 84.000000 |
| Hydrogen | 1.007825 | 11 | 11.086075 |
| Nitrogen | 14.003074 | 1 | 14.003074 |
| Sulfur | 31.972071 | 2 | 63.944142 |
| Total | | | 173.033391 |
An experimental HRMS analysis would be expected to yield a measured m/z value very close to this theoretical exact mass, typically within a few parts per million (ppm), thus confirming the elemental composition of C₇H₁₁NS₂. This technique is particularly useful for distinguishing between isomers that have the same nominal mass but different elemental compositions.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its various bonds. Key expected absorptions include C-H stretches from the isopropyl and methylene groups, the S-H stretch of the thiol, and characteristic vibrations of the thiazole ring. Studies on substituted thiazoles have identified characteristic ring vibrations. nih.govcdnsciencepub.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S-H and S-S stretching vibrations, which can be weak in IR spectra, often show strong signals in Raman spectra. The symmetric vibrations of the thiazole ring are also expected to be Raman active.
Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| C-H (Thiazole) | Stretching | ~3100 | ~3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 |
| S-H | Stretching | 2550-2600 (weak) | 2550-2600 (strong) |
| C=N (Thiazole) | Stretching | ~1610 | ~1610 |
| C=C (Thiazole) | Stretching | ~1550 | ~1550 |
| Thiazole Ring | Ring Vibrations | 1300-1500 | 1300-1500 |
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise bond lengths, bond angles, and conformational information. However, its application is contingent on the ability to grow a suitable single crystal of the compound. For this compound, which is likely a liquid at room temperature, obtaining a crystal for analysis would require low-temperature crystallization techniques. As of now, there is no publicly available crystal structure for this compound. Should a crystal structure be determined, it would provide unequivocal proof of its molecular structure. Studies on other substituted thiazoles have successfully employed X-ray crystallography to confirm their structures. nih.gov
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex mixtures, such as food and beverage extracts, allowing for its subsequent detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the analysis of volatile and semi-volatile compounds like this compound. This compound has been identified as a key aroma component in tropical fruits, particularly passion fruit.
In a typical GC-MS analysis, the volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification.
Typical GC-MS Parameters for Analysis:
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5MS, is commonly used for the separation of flavor and fragrance compounds.
Injection: Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique for extracting volatile compounds from food matrices prior to GC-MS analysis.
Oven Temperature Program: A temperature gradient is typically employed, starting at a low temperature to trap volatile compounds and gradually increasing to elute less volatile components.
Mass Spectrometer: Electron ionization (EI) at 70 eV is the standard ionization method. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 173, along with characteristic fragment ions.
Expected Mass Spectral Fragmentation: The fragmentation pattern would likely involve the loss of the isopropyl group, the methanethiol side chain, and fragmentation of the thiazole ring. Key expected fragment ions would aid in its identification.
Retention Index: The retention index (RI) is a valuable parameter for the identification of compounds in GC, as it is more reproducible than retention time alone. The RI of a compound is determined by comparing its retention time to those of a series of n-alkanes. The RI for this compound would depend on the specific GC column and conditions used.
High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS) for Non-Volatile Analysis
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For the analysis of thiols, HPLC-MS offers high sensitivity and selectivity. The successful application of HPLC-MS for thiol analysis often involves derivatization to improve chromatographic retention and ionization efficiency.
While no specific HPLC-MS methods for this compound have been detailed in the literature, a general approach would involve the following considerations:
Sample Preparation: Extraction of the analyte from the sample matrix, followed by a derivatization step.
Chromatographic Separation: Utilizing a suitable C18 or other appropriate column to achieve separation from other matrix components.
Mass Spectrometric Detection: Employing a mass spectrometer, often a triple quadrupole or high-resolution instrument, for sensitive and selective detection of the derivatized thiol.
A hypothetical data table illustrating the kind of parameters that would be established for such an analysis is presented below.
Table 1: Hypothetical HPLC-MS Parameters for the Analysis of a Derivatized Thiol
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1290 Infinity II |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ |
| Column | Waters ACQUITY UPLC® BEH C18 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
Hyphenated Techniques and Advanced Detectors (e.g., GC-O for compound detection, GC×GC-TOFMS)
Gas Chromatography-Olfactometry (GC-O) and Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) are advanced techniques primarily used for the analysis of volatile and semi-volatile compounds, including many thiols which are known for their potent aromas.
Gas Chromatography-Olfactometry (GC-O) combines the separation power of GC with human sensory perception. As compounds elute from the GC column, they are split between a chemical detector (like a mass spectrometer) and an olfactometry port, where a trained panelist can detect and describe any odors. This is particularly useful for identifying odor-active compounds in complex mixtures. Given that many thiazole derivatives and thiols are known for their distinct aromas, GC-O would be a highly relevant technique for detecting this compound in aromatic samples.
Comprehensive Two-Dimensional Gas Chromatography–Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) provides enhanced separation capacity for extremely complex samples. This technique uses two different GC columns in series, allowing for a much higher resolution of individual components. The use of a TOFMS allows for fast acquisition of full mass spectra, which is necessary to keep up with the very narrow peaks produced by GC×GC. This would be an invaluable tool for resolving this compound from a complex matrix of other volatile compounds.
Table 2: Potential GC-O and GC×GC-TOFMS Applications for Thiol Analysis
| Technique | Application for this compound | Expected Outcome |
|---|---|---|
| GC-O | Detection and sensory characterization in food or environmental samples. | Identification of the specific odor contribution of the compound. |
| GC×GC-TOFMS | High-resolution separation and identification in complex volatile profiles. | Accurate quantification and confirmation of the compound's identity. |
Sample Preparation and Enrichment Techniques (e.g., Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE))
The effective analysis of trace-level volatile and semi-volatile compounds like thiols heavily relies on efficient sample preparation and enrichment techniques.
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition onto the fiber and are then thermally desorbed into the GC inlet for analysis. The choice of fiber coating is critical and would need to be optimized for this compound.
Stir Bar Sorptive Extraction (SBSE) is another sorptive extraction technique that offers a larger volume of stationary phase (coated on a magnetic stir bar) compared to SPME, leading to higher analyte recovery and lower detection limits. The stir bar is placed in a liquid sample, and after a period of stirring, the analytes are extracted. The stir bar is then removed and the analytes are thermally or liquid desorbed for GC or LC analysis.
While specific protocols for this compound are not available, the general parameters for thiol analysis using these techniques provide a starting point for method development.
Table 3: General Parameters for SPME and SBSE of Volatile Thiols
| Parameter | HS-SPME | SBSE |
|---|---|---|
| Fiber/Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Polydimethylsiloxane (PDMS) |
| Extraction Time | 30-60 min | 60-120 min |
| Extraction Temp. | 40-60 °C | Room Temperature |
| Desorption | Thermal desorption in GC inlet | Thermal or liquid desorption |
Computational and Theoretical Investigations of 2 Isopropylthiazol 5 Yl Methanethiol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies on electronic structure, reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are widely used to determine optimized molecular geometries, electronic structures, and reactivity descriptors. multidisciplinaryjournals.comresearchgate.net Functionals such as B3LYP and M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)), provide a robust framework for these investigations. researchgate.netnih.gov
For (2-Isopropylthiazol-5-yl)methanethiol, DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of electronic data can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). multidisciplinaryjournals.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Further analysis involves mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface. The MEP visualizes the charge distribution and predicts sites susceptible to electrophilic and nucleophilic attack. mdpi.com For instance, regions of negative potential, often around the nitrogen and sulfur atoms of the thiazole (B1198619) ring, indicate likely sites for electrophilic attack. Reactivity descriptors such as chemical hardness, electronegativity, and electrophilicity indices can also be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.netmdpi.com
Illustrative Data Table: Calculated Electronic Properties via DFT This table presents typical data that would be generated from a DFT (B3LYP/6-311++G(d,p)) calculation on a molecule like this compound. The values are for illustrative purposes.
| Property | Calculated Value | Unit | Significance |
| HOMO Energy | -6.5 | eV | Electron-donating ability |
| LUMO Energy | -1.2 | eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 | eV | Chemical reactivity, stability |
| Dipole Moment | 2.1 | Debye | Molecular polarity |
| Chemical Hardness (η) | 2.65 | eV | Resistance to charge transfer |
| Electronegativity (χ) | 3.85 | eV | Power to attract electrons |
**6.2. Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and how they interact with each other or with solvent molecules. mdpi.com An MD simulation calculates the trajectory of each atom by solving Newton's equations of motion, allowing for the exploration of the molecule's potential energy surface.
For this compound, MD simulations would be crucial for understanding the rotational freedom around its single bonds, particularly the C-C bond of the isopropyl group and the C-S bond of the methanethiol (B179389) group. These simulations can identify the most stable conformers (rotational isomers) and the energy barriers between them. nih.gov Such analysis is vital as the conformation of a molecule can significantly influence its physical properties and biological activity. Studies on similar molecules like ethanethiol (B150549) have used MD to investigate phase transitions and intermolecular packing. arxiv.org
Furthermore, MD simulations can model intermolecular interactions in condensed phases. For a collection of this compound molecules, simulations could reveal the nature and strength of non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds involving the thiol group (S-H···N or S-H···S). nih.gov This information is key to understanding bulk properties like boiling point and solubility.
Illustrative Data Table: Conformational Analysis from MD Simulations This table illustrates potential low-energy conformers of this compound that could be identified through MD simulations, with hypothetical relative energies.
| Conformer | Dihedral Angle (C-C-S-H) | Relative Energy (kJ/mol) | Population at 298 K (%) |
| A (Anti) | 180° | 0.0 | 65 |
| B (Gauche) | 60° | 2.5 | 30 |
| C (Gauche) | -60° | 4.0 | 5 |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Computational methods are highly effective at predicting spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.
NMR Chemical Shifts: DFT calculations are widely used to predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can determine the chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). mdpi.com Comparing predicted shifts with experimental data can confirm peak assignments and provide confidence in the determined structure. idc-online.com For complex molecules, computational prediction is a powerful tool to resolve ambiguities in spectral assignments.
IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated using quantum chemistry. After geometry optimization, a frequency calculation yields the normal modes of vibration. doi.org The resulting frequencies often have a systematic error compared to experimental values, so they are typically scaled by an empirical factor to improve accuracy. researchgate.net These calculations can identify the vibrational modes associated with specific functional groups, such as the S-H stretch, C=N stretch of the thiazole ring, and C-H bends, aiding in the interpretation of experimental IR spectra. nycu.edu.twmdpi.com
Illustrative Data Table: Predicted Spectroscopic Data This table shows examples of predicted NMR chemical shifts and IR frequencies for this compound. These are representative values, not the result of an actual calculation.
| Predicted ¹³C NMR | Atom | Chemical Shift (ppm) | Predicted IR | Vibrational Mode | Frequency (cm⁻¹) |
| Thiazole C2 | 168 | S-H stretch | 2570 | ||
| Thiazole C4 | 145 | C-H stretch (isopropyl) | 2960 | ||
| Thiazole C5 | 125 | C=N stretch | 1550 | ||
| CH (isopropyl) | 34 | C-S stretch | 720 | ||
| CH₃ (isopropyl) | 23 | ||||
| CH₂ (thiol) | 20 |
**6.4. In Silico Modeling of Reaction Mechanisms and Transition States
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net
For this compound, in silico modeling could explore various potential reactions. For example, the oxidation of the thiol group to form disulfides or sulfonic acids could be modeled. Quantum chemical calculations can determine the reaction pathway and the associated activation energy (the energy barrier that must be overcome for the reaction to occur). According to Transition State Theory (TST), the height of this barrier, represented by the Gibbs free energy of activation (ΔG‡), determines the reaction rate. nih.gov
The process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. A frequency calculation on this structure confirms it is a true transition state by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net This type of analysis can provide a detailed, step-by-step understanding of reaction mechanisms that is often difficult to obtain through experimental means alone.
Illustrative Data Table: Calculated Reaction Energetics This table provides a hypothetical example of calculated energies for a reaction involving the thiol group, such as dimerization to a disulfide, modeled using DFT.
| Reaction Step | Species | Relative Energy (kJ/mol) |
| 1 | 2 x Reactant | 0 |
| 2 | Transition State | +85 (ΔG‡) |
| 3 | Product (Disulfide + H₂) | -25 |
Biological and Biochemical Interactions at the Molecular Level Excluding Clinical Applications
Investigation of Molecular Recognition and Binding with Biological Macromolecules
The interaction of small molecules like (2-Isopropylthiazol-5-yl)methanethiol with biological macromolecules such as proteins, enzymes, and nucleic acids is fundamental to understanding their biological effects. These studies are typically conducted in vitro to isolate and characterize the specific molecular recognition events.
Currently, there is a lack of specific published research detailing the modulation or inhibition of enzymes by this compound. However, the general approach to screen for such activity involves incubating the compound with a purified enzyme and its substrate. By measuring the rate of product formation in the presence of varying concentrations of the compound, its effect on enzyme kinetics can be determined. Key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) would be calculated to quantify its potency as an inhibitor. The presence of the thiol group in the molecule suggests that it could potentially interact with metalloenzymes or form disulfide bonds with cysteine residues in enzyme active sites.
Specific in vitro receptor binding studies for this compound have not been reported in the available scientific literature. Such investigations are crucial for identifying molecular targets and understanding the mechanism of action. The standard method involves competitive binding assays using a radiolabeled ligand known to bind to a specific receptor. nih.gov The ability of this compound to displace the radioligand from the receptor is measured, which allows for the determination of its binding affinity (Kᵢ or Kₔ). nih.gov These assays can be performed using cell membranes expressing the target receptor or with purified receptors. nih.gov
A related compound containing a thiazole (B1198619) ring, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), is known to be a specific and selective antagonist for the metabotropic glutamate (B1630785) receptor sub-type 5 (mGluR5), indicating that the thiazole moiety can be part of a pharmacophore for receptor interaction. nih.gov
Chemical Biology Probes Based on this compound Scaffolds
There is no current literature describing the use of this compound as a scaffold for chemical biology probes. Chemical probes are small molecules used to study biological systems, and their development is a complex process requiring molecules with high selectivity and well-characterized mechanisms of action. chemicalprobes.org In principle, the this compound structure could be modified to create such probes. For instance, the thiol group could be used as a handle for attaching reporter molecules like fluorophores or biotin. Fluorescent probes are powerful tools for visualizing biological processes, and various scaffolds are used to develop probes for detecting specific analytes, including biothiols. researchgate.net The development of a probe from this specific scaffold would require extensive research to validate its selectivity and utility in biological assays. chemicalprobes.org
Biotransformation and Metabolism in Model Biological Systems
The study of a compound's metabolism is essential for understanding its stability and potential transformation into active or inactive products within a biological system. These studies are often conducted using model systems like microbial cultures, cell-free extracts, or liver microsomes.
Specific enzymatic pathways for the biosynthesis or degradation of this compound have not been documented. Generally, the metabolism of such a compound in in vitro systems like liver microsomes would be investigated to identify the enzymes responsible for its transformation.
For context, studies on the structurally related thiazole compound MTEP in rat and human liver microsomes revealed that cytochrome P450 (CYP) isoforms, specifically CYP1A and CYP2C, are primarily responsible for its metabolism. nih.gov The major metabolic pathways for MTEP included oxidation, leading to metabolites such as a hydroxymethyl derivative and N-oxides, as well as thiazole-ring opening. nih.gov This suggests that the thiazole ring of this compound could also be susceptible to CYP-mediated oxidation. The methanethiol (B179389) group would likely be a target for enzymatic modifications such as S-oxidation or methylation.
Table of Potential Metabolic Reactions for Thiazole-Containing Compounds
| Reaction Type | Potential Metabolite Structure | Enzyme Family |
| Hydroxylation | Hydroxylated thiazole ring or isopropyl group | Cytochrome P450 |
| N-Oxidation | Thiazole N-oxide | Cytochrome P450 |
| S-Oxidation | Sulfoxide (B87167) or Sulfone | Flavin-containing monooxygenase |
| Ring Cleavage | Opening of the thiazole ring | Cytochrome P450 |
There is no specific information regarding the non-enzymatic chemical transformations of this compound within biological matrices. The chemical stability of the compound would be assessed under various physiological conditions (e.g., different pH values) to identify any potential degradation products that are not formed by enzymatic action. The thiol group is known to be susceptible to oxidation, which could lead to the formation of disulfides or other oxidized species in an oxygen-rich biological environment.
Applications and Role in Specialized Chemical Contexts Excluding Direct Human/animal Use and Safety
Precursor in Organic Synthesis
(2-Isopropylthiazol-5-yl)methanethiol is a specialized heterocyclic compound that serves as a valuable precursor in various organic synthesis endeavors. Its utility as a building block stems from the reactive nature of its functional groups: the thiazole (B1198619) ring and the methanethiol (B179389) side chain. The thiazole moiety, an aromatic five-membered ring containing both sulfur and nitrogen, is a structural component found in numerous biologically active molecules, including vitamin B1 (thiamine). eurekaselect.comwikipedia.org
The synthetic versatility of the thiazole ring allows for a range of chemical modifications. The carbon atoms of the ring, particularly C2 and C5, are susceptible to both electrophilic and nucleophilic substitution reactions, enabling the introduction of diverse functionalities. wikipedia.orgnih.govkuey.net The proton at the C2 position of the thiazole ring is notably acidic, facilitating deprotonation to form a nucleophilic species that can react with various electrophiles. nih.gov Furthermore, the methanethiol (-CH₂SH) group is highly reactive. The thiol is nucleophilic and readily undergoes reactions such as alkylation, acylation, and oxidation, providing a convenient handle for constructing larger and more complex molecular architectures. Thiazoline derivatives, closely related structures, are also recognized as valuable ligands in chemical synthesis and asymmetric catalysis. rsc.org
Role in the Chemical Genesis of Complex Flavor and Aroma Systems
The formation of this compound is a notable event in the intricate network of chemical reactions that generate flavor and aroma profiles, particularly in thermally processed foods. Its genesis is not a result of direct addition but rather a product of complex chemical pathways involving the degradation and interaction of fundamental food components.
Maillard Reaction Pathways and Thiazole/Thiol Formation
The Maillard reaction, a non-enzymatic browning process involving the reaction between reducing sugars and amino acids, is a primary route for the formation of a vast array of heterocyclic flavor compounds, including thiazoles. researchgate.net The general mechanism for thiazole formation involves the reaction of a dicarbonyl compound (a sugar degradation product), an aldehyde, ammonia (B1221849) (from amino acid degradation), and a source of sulfur, typically hydrogen sulfide (B99878) (H₂S). researchgate.netresearchgate.netnih.gov
The specific structure of this compound can be dissected to trace its likely precursors within the Maillard reaction framework:
The Isopropyl Group at C2 : This moiety is derived from the Strecker degradation of the amino acid valine. In this process, valine reacts with a dicarbonyl compound, leading to its deamination and decarboxylation to form isobutyraldehyde (B47883) ((CH₃)₂CHCHO). wikipedia.org This aldehyde then contributes the isopropyl group to the C2 position of the thiazole ring.
The Thiazole Ring : The core ring structure is assembled from the reaction of isobutyraldehyde, a dicarbonyl intermediate (like glyoxal (B1671930) or methylglyoxal (B44143) from sugar breakdown), and hydrogen sulfide. H₂S is primarily generated from the degradation of sulfur-containing amino acids, most notably cysteine. researchgate.netnih.gov
The Methanethiol Group at C5 : The origin of the methanethiol group at the C5 position is less definitively established but is understood to arise from the complex cascade of reactions involving sulfur. Methanethiol (CH₃SH) itself is a known degradation product of the amino acid methionine. It is plausible that reactive sulfur species derived from either cysteine or methionine react with other Maillard intermediates at the C5 position of the newly formed thiazole ring. The C5 position is known to be a favorable site for electrophilic substitution. wikipedia.orgnih.govkuey.net
Table 1: Postulated Precursors for this compound Formation via Maillard Reaction
| Component of Target Molecule | Precursor Molecule | Origin | Relevant Chemical Process |
| Isopropyl group at C2 | Valine | Proteins | Strecker Degradation to Isobutyraldehyde |
| Thiazole ring backbone | Reducing Sugars | Carbohydrates | Degradation to dicarbonyls |
| Thiazole ring sulfur and nitrogen | Cysteine | Proteins | Degradation to H₂S and NH₃ |
| Methanethiol group at C5 | Methionine/Cysteine | Proteins | Degradation to methanethiol or H₂S |
Thermal Degradation and Chemical Transformation Studies
Beyond the Maillard reaction, thermal degradation of specific molecules is another key pathway to thiazole formation. Thiamine (Vitamin B1), which itself contains a thiazole ring, is a well-known precursor to various flavor compounds upon heating. eurekaselect.com Its thermal decomposition can generate a variety of substituted thiazoles.
While specific studies on the thermal degradation of this compound are not extensively documented, the thermal stability of sulfur compounds, in general, is a subject of investigation. nih.govresearchgate.net It is expected that under prolonged or intense heating, the molecule could undergo further transformations. Potential reactions include the oxidation of the thiol group to form a disulfide, or cleavage of the side chains, leading to the formation of other volatile sulfur compounds. The stability of the thiazole ring itself is relatively high due to its aromatic character, though at very high temperatures, ring cleavage can occur. pharmaguideline.com
Contribution to Catalyst Design or Ligand Chemistry
The molecular architecture of this compound makes it a promising candidate for applications in catalyst design and coordination chemistry. Thiazole and its derivatives are known to act as effective ligands, coordinating with a variety of transition metals to form stable complexes. fabad.org.trresearchgate.netresearchgate.net
The potential for this compound to act as a ligand arises from the presence of multiple donor atoms capable of binding to a metal center:
The nitrogen atom in the thiazole ring acts as a hard Lewis base.
The sulfur atom within the thiazole ring is a soft Lewis base.
The sulfur atom of the methanethiol side chain is another soft Lewis base.
This combination of hard and soft donor atoms allows for versatile coordination behavior. nih.gov The molecule could function as a monodentate ligand, binding through a single atom, or as a bidentate ligand, chelating to a metal center through two donor atoms (e.g., the ring nitrogen and the thiol sulfur). Such chelation often leads to the formation of highly stable metal complexes, a desirable property for catalysts.
Thiazole-containing ligands have been successfully employed in various catalytic systems. For instance, palladium complexes with thiazole-based ligands have been used in cross-coupling reactions. eurekaselect.com Copper-thiazole complexes have also been investigated for their catalytic and biological activities. mdpi.com Given that both thiazoles and thiols are known to coordinate strongly with metals like palladium, platinum, nickel, and copper, this compound could serve as a valuable ligand for developing novel catalysts for a range of organic transformations. The isopropyl and methanethiol substituents can also be modified to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. fabad.org.tr
Concluding Remarks and Future Perspectives in 2 Isopropylthiazol 5 Yl Methanethiol Research
Summary of Current Research Landscape
An extensive search of scientific databases and chemical literature reveals a significant gap in the body of research specifically concerning (2-Isopropylthiazol-5-yl)methanethiol. Unlike many other thiazole (B1198619) derivatives, which have been studied for their aromatic properties in food and beverages or for their pharmacological activities, this particular compound does not appear to have been a primary subject of investigation. The current research landscape is therefore characterized by a lack of dedicated studies, with no significant body of work to summarize.
Identification of Emerging Research Frontiers
Given the absence of a foundational body of research, identifying emerging research frontiers for this compound is speculative. However, based on the known characteristics of related compounds, potential areas of future investigation could include:
Flavor and Fragrance Chemistry: Thiazole and thiol compounds are known contributors to the aroma profiles of various foods, including coffee, meat, and tropical fruits. Future research could explore the sensory properties of this compound to determine its potential as a novel flavoring or fragrance agent.
Synthesis Methodology: The development of novel and efficient synthetic routes to produce this compound with high purity and yield could be a valuable research direction.
Material Science: The thiol group offers a potential site for polymerization or for binding to metal surfaces, suggesting that future research could investigate its applications in the development of new polymers or functionalized materials.
Table 1: Potential Research Directions for this compound
| Research Area | Potential Focus |
| Flavor Chemistry | Investigation of organoleptic properties and potential as a food additive. |
| Synthetic Chemistry | Development of efficient and scalable synthesis pathways. |
| Material Science | Exploration of its use in polymer synthesis or as a surface functionalizing agent. |
Potential for Interdisciplinary Collaborations and Innovations in Chemical Sciences
The exploration of this compound could foster collaborations across various scientific disciplines. Food scientists could partner with organic chemists to explore its flavor characteristics and safe application in food products. Similarly, materials scientists could collaborate with synthetic chemists to design and create novel materials with unique properties derived from this compound. Innovations in analytical chemistry would also be crucial for detecting and characterizing this molecule in complex matrices. However, without initial foundational research, these potential collaborations remain hypothetical.
Q & A
Q. How can researchers optimize the synthesis of (2-Isopropylthiazol-5-yl)methanethiol to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters:
- Temperature : Use controlled heating (e.g., 60–80°C) to minimize side reactions.
- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance thiol group reactivity.
- Catalysts : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) for regioselectivity.
- Purification : Employ column chromatography or recrystallization for isolation. Analytical validation via HPLC (≥95% purity) and ¹H/¹³C NMR (structural confirmation) is critical .
Q. What are the recommended handling and storage protocols for this compound?
Methodological Answer:
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the thiol group.
- Handling : Use gloveboxes or fume hoods with proper PPE (nitrile gloves, lab coats) to avoid dermal exposure.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess shelf life, monitored via TLC or FTIR .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Elucidation :
- NMR Spectroscopy : ¹H/¹³C NMR for backbone confirmation; ²D-COSY for resolving overlapping signals.
- HRMS : High-resolution mass spectrometry for molecular formula validation.
- Purity Assessment :
- HPLC-DAD : Quantify impurities ≥0.1%.
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers investigate the mechanism of enzyme inhibition by this compound?
Methodological Answer:
- Kinetic Studies : Measure inhibition constants (Kᵢ) using enzyme activity assays (e.g., spectrophotometric monitoring of substrate depletion).
- Structural Analysis :
- X-ray Crystallography : Resolve enzyme-ligand complexes to identify binding sites.
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict interaction modes.
- Mutagenesis : Engineer active-site residues (e.g., Cys→Ala) to validate thiol-mediated inhibition .
Q. How should conflicting data on catalytic activity in methanethiol-related reactions be resolved?
Methodological Answer:
- Comparative Kinetic Profiling : Test catalysts (e.g., K₂WO₄ vs. KOH) under identical conditions (T, P, feed ratios).
- Surface Characterization : Use BET, XPS, or NH₃/CO₂-TPD to correlate acid-base properties with selectivity/activity trade-offs.
- Computational Modeling : Apply DFT calculations to map reaction pathways and identify rate-limiting steps .
Q. What strategies are effective for designing biological activity studies of this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes with accessible thiol groups (e.g., cysteine proteases, thioredoxin reductase).
- Assay Design :
- In vitro : Use fluorogenic substrates (e.g., Z-FR-AMC for caspases).
- Cellular Uptake : Measure intracellular thiol levels via LC-MS or fluorescent probes (e.g., monobromobimane).
- Toxicity Screening : Conduct MTT assays on HEK293 or HepG2 cells to assess cytotoxicity .
Q. How can environmental impacts of this compound be assessed?
Methodological Answer:
- Emission Modeling : Use Gaussian plume models to predict atmospheric dispersion, incorporating Henry’s law constants (water-air partitioning).
- Degradation Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
